In Vitro Binding Affinity: Quantitative Disruption of Beclin1-Bcl-2 Interaction
Beclin1-Bcl-2 interaction inhibitor 1 exhibits direct inhibition of the Beclin 1/Bcl-2 protein-protein interaction in a cell-free biochemical assay. The compound demonstrates an IC₅₀ of 9.1-9.22 µM (9.10 × 10³ nM to 9.22 × 10³ nM) in an AlphaLISA assay measuring the disruption of biotinylated Beclin 1 BH3 peptide binding to recombinant human Bcl-2 [1][2]. This value is within the micromolar range and provides a quantitative benchmark for its primary biochemical activity. Notably, the assay conditions and data are derived from the same patent filing that includes structurally related analogs (e.g., compounds with ID lqr-9-076 and lqr-9-085) that show higher potency with IC₅₀ values of 63 nM and 349 nM, respectively [3].
| Evidence Dimension | IC₅₀ for Beclin 1/Bcl-2 binding inhibition |
|---|---|
| Target Compound Data | 9.10-9.22 µM (9.10 × 10³ nM - 9.22 × 10³ nM) |
| Comparator Or Baseline | Patent analogs (lqr-9-076 / lqr-9-085): 63 nM and 349 nM [3] |
| Quantified Difference | Target compound is ~26- to 145-fold less potent than the most potent analog in the same patent series |
| Conditions | Cell-free AlphaLISA assay with recombinant human Bcl-2 protein and biotinylated Beclin 1 BH3 peptide |
Why This Matters
This establishes the baseline biochemical activity of the compound and enables researchers to calibrate working concentrations against more potent analogs in the same chemical series.
- [1] BindingDB. BDBM595542 (US11591319, ID lqr-9-118) Affinity Data: IC₅₀ = 9.22E+3 nM. View Source
- [2] BindingDB. BDBM595542 Target: Beclin 1/Bcl-2 (Human) Affinity Data: IC₅₀ = 9.10E+3 nM. View Source
- [3] BindingDB. BDBM595539 (US11591319, IDs lqr-9-076 and lqr-9-085) Affinity Data: IC₅₀ = 63 nM and 349 nM. View Source
